N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine
Overview
Description
N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to an ethane-1,2-diamine moiety, with two methyl groups on the nitrogen atom
Scientific Research Applications
N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
The compound, also known as Vorasidenib, is an experimental anti-cancer medication. It primarily targets isocitrate dehydrogenase-1 (IDH1) and isocitrate dehydrogenase-2 (IDH2) . These enzymes are involved in the citric acid cycle and are crucial for cellular metabolism. They are often mutated in several forms of cancer .
Mode of Action
Vorasidenib is a small molecule inhibitor that binds to the active sites of IDH1 and IDH2 . This binding inhibits the enzymatic activity of these proteins, preventing the conversion of isocitrate to alpha-ketoglutarate. The inhibition of this conversion disrupts the metabolic processes of the cancer cells, leading to their death or growth arrest .
Biochemical Pathways
The primary biochemical pathway affected by Vorasidenib is the citric acid cycle (also known as the Krebs cycle or TCA cycle), which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism. The disruption of this pathway in cancer cells can lead to a decrease in ATP production, disrupting the energy balance within the cell and leading to cell death .
Pharmacokinetics
Like most small molecule drugs, it is expected to be well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The inhibition of IDH1 and IDH2 by Vorasidenib leads to a disruption in the metabolic processes of cancer cells. This can result in the death of these cells or a halt in their growth . In a phase-III-trial, Vorasidenib was shown to prolong progression-free survival in patients with IDH1- or IDH2-mutant low-grade glioma .
Biochemical Analysis
Biochemical Properties
N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form complexes with proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Moreover, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the production of key proteins involved in cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, highlighting the importance of monitoring its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, this compound can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in research and therapeutic settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes, such as oxidoreductases and transferases, thereby modulating metabolic processes. Additionally, this compound can affect the levels of specific metabolites, leading to changes in cellular metabolism and overall biochemical balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in specific compartments or organelles. The interaction with binding proteins can influence its localization and accumulation, affecting its overall activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the reaction of 6-chloropyridine-2-amine with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction may require a catalyst, such as palladium on carbon, to facilitate the coupling of the amine groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems can further enhance the scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The chloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines or other reduced forms.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine can be compared with other pyridine derivatives, such as:
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring but differ in their functional groups and overall structure.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a fused imidazole-pyridine ring system and exhibit different chemical properties and reactivity.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory activity and are used in cancer research.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethylethane-1,2-diamine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-13(2)7-6-11-9-5-3-4-8(10)12-9/h3-5H,6-7H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJAIQGHMRKCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605670 | |
Record name | N~2~-(6-Chloropyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3298-28-0 | |
Record name | N~2~-(6-Chloropyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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